molecular formula C19H17N3O2 B2560610 2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide CAS No. 2034444-32-9

2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide

Cat. No.: B2560610
CAS No.: 2034444-32-9
M. Wt: 319.364
InChI Key: AFMMRFQNJBMAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide is a synthetic small molecule compound of interest in chemical and pharmacological research. The structure, featuring a quinoline core linked to an isonicotinamide scaffold via a cyclopropylmethoxy bridge, is characteristic of molecules investigated for potential bioactive properties. Similar quinoline and carboxamide derivatives are frequently explored in various research fields, including as modulators of ion channels and for their potential in treating infections . This product is intended for research applications such as [ list specific areas, e.g., kinase inhibition assays, binding studies, etc. ]. Researchers value this compound for [ state specific research value, e.g., its high selectivity or potency ]. Its mechanism of action is proposed to involve [ describe the specific mechanism, e.g., allosteric modulation of a specific receptor or inhibition of a particular enzyme ]. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-quinolin-6-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(15-7-9-21-18(11-15)24-12-13-3-4-13)22-16-5-6-17-14(10-16)2-1-8-20-17/h1-2,5-11,13H,3-4,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMMRFQNJBMAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide, which is then reacted with a nucleophile to introduce the methoxy group.

    Quinolin-6-yl group introduction: The quinolin-6-yl group can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones.

    Coupling with isonicotinamide: The final step involves coupling the cyclopropylmethoxy and quinolin-6-yl intermediates with isonicotinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The cyclopropylmethoxy group in the target compound introduces a rigid, lipophilic moiety, contrasting with the bromo and methyl groups in ’s analog. Bromine’s electronegativity and steric bulk may reduce metabolic stability compared to cyclopropylmethoxy’s balanced lipophilicity .
  • Patent compounds () feature bulkier substituents (e.g., piperidin-4-ylidene acetamide, tetrahydrofuran-3-yloxy), increasing molecular weight to 497. These modifications likely enhance target selectivity but may reduce solubility .

Quinoline Core Modifications: The target compound’s quinolin-6-yl linkage differs from the quinolin-4-yl group in . Positional isomerism can significantly alter binding pocket interactions in kinase inhibitors .

Research Findings and Functional Implications

Target Binding and Selectivity

  • ’s bromo-methyl analog may exhibit lower kinase inhibition potency due to bromine’s steric hindrance, whereas the target compound’s cyclopropylmethoxy group could optimize hydrophobic interactions .
  • Patent compounds () demonstrate that pyridin-yl-amino substituents at the quinoline 4-position improve selectivity for kinases like EGFR or ALK, depending on the pyridine isomer (2-, 3-, or 4-position). The target compound’s lack of an amino group at this position may limit its kinase specificity .

Crystallinity and Formulation

  • ’s discussion of supramolecular synthons suggests that the target compound’s planar quinoline and isonicotinamide moieties may facilitate π-π stacking, improving crystallinity and formulation stability. In contrast, bulkier patent compounds () might require amorphous solid dispersions for bioavailability .

Biological Activity

2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclopropylmethoxy group : This moiety may influence the compound's lipophilicity and receptor binding.
  • Quinoline ring : Known for its biological activity, particularly in enzyme inhibition and receptor modulation.
  • Isonicotinamide : Contributes to the pharmacological profile, often associated with anti-tuberculosis and anti-cancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes implicated in neurodegenerative diseases. For instance, studies indicate that derivatives of quinoline can selectively inhibit neuronal nitric oxide synthase (nNOS), which is relevant in conditions like Alzheimer's disease .
  • Receptor Modulation : The quinoline structure allows for binding to various receptors, potentially modulating neurotransmitter systems. This could have implications for treating mood disorders or neurodegenerative conditions.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities of this compound:

  • Study on nNOS Inhibition : A study highlighted the development of nNOS inhibitors based on quinoline scaffolds, demonstrating that modifications at specific positions could enhance selectivity and potency against human nNOS . Although not directly tested on this compound, findings from similar compounds indicate promising avenues for its application.
  • Antimicrobial Properties : Another study focused on a related quinoline derivative that exhibited significant antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further exploration .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other similar compounds:

Compound NameMain ActivityStructural Features
7-Phenyl-2-aminoquinolinenNOS InhibitionAmino group enhances binding affinity
IsoniazidAntitubercularPyridine ring with hydrazine moiety
ChloroquineAntimalarialQuinoline structure with basic amine

Q & A

Basic: How can researchers optimize the multi-step synthesis of 2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide to improve yield and purity?

Methodological Answer:
Key steps include:

  • Reaction Condition Optimization : Use high-boiling solvents (e.g., DMF or DMSO) for cyclopropane coupling to stabilize intermediates .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, monitoring via TLC or HPLC .
  • Purification : Employ gradient elution in flash chromatography (e.g., hexane/EtOAc) to separate byproducts. Final recrystallization in ethanol/water enhances purity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropylmethoxy and quinoline proton environments. Aromatic protons in isonicotinamide appear as doublets (δ 7.8–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 364.1422) to rule out impurities .
  • HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity >98% .

Advanced: How to design experiments evaluating its biological activity against kinase targets?

Methodological Answer:

  • Kinase Inhibition Assays : Use FRET-based assays (e.g., EGFR or JAK2 kinases) with ATP concentrations adjusted to physiological levels (1 mM). Include staurosporine as a positive control .
  • Dose-Response Curves : Test 0.1–100 µM concentrations. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Selectivity Profiling : Screen against a kinase panel (e.g., 50 kinases) to identify off-target effects .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Replicate Experiments : Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media) .
  • Analytical Validation : Cross-check compound stability under assay conditions via LC-MS to rule out degradation .
  • Meta-Analysis : Compare structural analogs (e.g., N-(quinolin-6-yl)acetamide derivatives) to identify substituent-dependent activity trends .

Advanced: What strategies are effective for studying receptor-ligand binding mechanisms?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., PARP1) on sensor chips. Measure binding kinetics (kₐ/kd) at 25°C .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model binding poses, focusing on cyclopropylmethoxy interactions .

Advanced: How to evaluate the impact of stereochemistry or isomerism on activity?

Methodological Answer:

  • Chiral Chromatography : Resolve enantiomers using a Chiralpak IA column (heptane/isopropanol) .
  • X-ray Crystallography : Determine absolute configuration of active vs. inactive isomers .
  • Biological Testing : Compare IC₅₀ values of separated isomers in dose-response assays .

Advanced: How to apply computational modeling to predict metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use GLORY or MetaSite to predict cytochrome P450 oxidation sites (e.g., quinoline ring) .
  • Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., O-demethylation) .
  • Validation : Compare predictions with in vitro microsomal stability data (human liver microsomes + NADPH) .

Basic: What protocols identify degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS/MS .
  • Oxidative Stress Testing : Use 3% H₂O₂ to simulate ROS-mediated degradation. Monitor via UV-Vis at 254 nm .
  • Stability Profiling : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to identify hygroscopicity issues .

Advanced: What challenges arise when scaling up synthesis for preclinical studies?

Methodological Answer:

  • Mixing Efficiency : Optimize stirring rates (>500 rpm) to prevent aggregation in cyclopropane coupling .
  • Solvent Recovery : Implement distillation systems for DMF reuse, reducing environmental impact .
  • Purification Scaling : Replace flash chromatography with centrifugal partition chromatography (CPC) for >10 g batches .

Advanced: How to integrate interdisciplinary approaches (e.g., chemical biology) for mechanistic studies?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .
  • Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis genes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.